An In-depth Technical Guide to the Chemical Properties of 4,4'-Dimethyloctafluorobiphenyl
An In-depth Technical Guide to the Chemical Properties of 4,4'-Dimethyloctafluorobiphenyl
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4,4'-Dimethyloctafluorobiphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique characteristics of highly fluorinated aromatic compounds.
Introduction and Molecular Overview
4,4'-Dimethyloctafluorobiphenyl is a highly fluorinated aromatic compound. The presence of eight fluorine atoms on the biphenyl core drastically alters its electronic properties compared to its hydrocarbon analog, 4,4'-dimethylbiphenyl. The strong electron-withdrawing nature of fluorine atoms renders the aromatic rings electron-deficient, which is a key determinant of the molecule's reactivity and physical properties. The methyl groups, in contrast, are weakly electron-donating. This electronic dichotomy makes it an interesting substrate for synthetic chemistry and a potential building block for advanced materials and pharmaceuticals.
Below is a diagram illustrating the fundamental structure of the molecule.
Caption: Molecular structure of 4,4'-Dimethyloctafluorobiphenyl.
Physicochemical and Spectroscopic Properties
The core chemical identifiers and properties of 4,4'-Dimethyloctafluorobiphenyl are summarized below. These properties are fundamental for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 26475-18-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₆F₈ | [1][2][4] |
| Molecular Weight | 326.18 g/mol | [1][2][4] |
| IUPAC Name | 1,2,4,5-tetrafluoro-3-methyl-6-(2,3,5,6-tetrafluoro-4-methylphenyl)benzene | [1] |
| Physical Form | Powder | [4] |
| Melting Point | 144-148 °C | [4] |
| Boiling Point | ~302.05 °C (estimate) | [4] |
| Density | ~1.17 g/cm³ (estimate) | [4] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and characterization of 4,4'-Dimethyloctafluorobiphenyl. The expected spectral data are as follows:
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¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance corresponding to the six protons of the two methyl groups. Due to the symmetry of the molecule, the protons on both methyl groups are chemically equivalent. The chemical shift will likely be in the range of 2.0-2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a key characterization technique. Due to the substitution pattern, two distinct fluorine environments are expected on each ring, leading to two resonances. These signals will show complex splitting patterns due to F-F coupling.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range. C-H stretching from the methyl groups will be observed around 2900-3000 cm⁻¹.[1]
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 326. The fragmentation pattern would likely involve the loss of methyl groups or fluorine atoms.[5]
Synthesis and Purification
Proposed Synthesis Workflow: Ullmann Coupling
This protocol describes a hypothetical but chemically sound approach. The causality for this choice rests on the reliability of Ullmann couplings for forming C-C bonds between electron-deficient aromatic rings.
Caption: Proposed workflow for the synthesis of 4,4'-Dimethyloctafluorobiphenyl.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-iodo-2,3,5,6-tetrafluorotoluene (1.0 eq) and activated copper powder (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the aryl iodide.
-
Reaction Execution: Heat the reaction mixture to 160 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the copper salts. The filtrate is then poured into water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to yield the final product as a crystalline solid.
Chemical Reactivity and Potential Applications
Reactivity Profile
The chemical reactivity of 4,4'-Dimethyloctafluorobiphenyl is governed by its perfluorinated core.
-
Stability: The molecule is expected to be highly stable due to the strength of the C-F and C-C bonds. It is generally unreactive under standard conditions.[6]
-
Nucleophilic Aromatic Substitution (SNAᵣ): The electron-deficient nature of the aromatic rings makes them susceptible to nucleophilic attack, although less so than hexafluorobenzene due to the presence of the methyl groups. Reactions with strong nucleophiles (e.g., alkoxides, amines) would likely require harsh conditions (high temperature and pressure) and would proceed via displacement of a fluorine atom.
-
Reactions of the Methyl Groups: The methyl groups can undergo free-radical halogenation (e.g., with N-bromosuccinimide) to introduce functionality at the benzylic positions. This provides a synthetic handle for further elaboration.
-
Incompatibilities: As with many halogenated organic compounds, it may be incompatible with strong oxidizing and reducing agents.[6]
Potential Applications
While specific applications for 4,4'-Dimethyloctafluorobiphenyl are not widely documented, its structure suggests potential utility in several areas of research and development:
-
Liquid Crystals: Fluorinated biphenyls are a well-known class of liquid crystals. The rigid core and specific dipole moment of this molecule could impart desirable properties for display applications.
-
Analytical Standards: Due to its high stability, it could serve as an internal standard in GC-MS or LC-MS analysis for quantifying other fluorinated compounds in environmental or biological samples, similar to its brominated analog, 4,4′-Dibromooctafluorobiphenyl.
-
Medicinal Chemistry: The introduction of a perfluorinated biphenyl scaffold can enhance the metabolic stability and lipophilicity of a drug candidate. This molecule could serve as a starting material or fragment for the synthesis of novel bioactive compounds.
-
Polymer Science: As a monomer or additive, it could be used to synthesize high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Safety and Handling
4,4'-Dimethyloctafluorobiphenyl is classified as an irritant.[4] Proper safety precautions are essential when handling this compound.
-
Hazard Codes: Xi (Irritant).[4]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[4]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection).[4]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of the powder.
-
Spill Response: In case of a small spill, use an absorbent material to collect the powder. The contaminated material should be sealed in a labeled container for proper disposal. Avoid generating dust.
The workflow for spectroscopic analysis is a self-validating system, ensuring the identity and purity of the synthesized material.
Caption: Logical workflow for the spectroscopic analysis of the target compound.[7]
References
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4,4'-difluorobiphenyl - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
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4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
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Chemical Properties of 4,4'-Dibromooctafluorobiphenyl (CAS 10386-84-2) - Cheméo. (n.d.). Retrieved January 11, 2026, from [Link]
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4,4'-Dibromooctafluorobiphenyl - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents. (n.d.).
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4,4'-Dibromooctafluorobiphenyl - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]
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Representative 19 F NMR spectra for extracts obtained after incubation... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Spectroscopy Methods of structure determination • Nuclear Magnetic Resonances (NMR) Spectroscopy. (n.d.). Retrieved January 11, 2026, from [Link]
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